Oxidronate disodium

Descripción general

Descripción

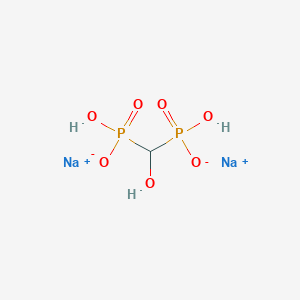

Oxidronate disodium, also known as disodium (hydroxymethylene)diphosphonate, is a bisphosphonate compound primarily used in the field of nuclear medicine. It is a radiopharmaceutical agent that is often labeled with technetium-99m for skeletal imaging. This compound is particularly useful in diagnosing areas of altered osteogenesis, such as those found in metastatic bone disease, Paget’s disease, and fractures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxidronate disodium is synthesized through the reaction of phosphorous acid with formaldehyde and sodium hydroxide. The reaction typically proceeds as follows: [ \text{H}_3\text{PO}_3 + \text{CH}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2[\text{HOCH}_2\text{PO}_3] + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of phosphorous acid with formaldehyde in the presence of sodium hydroxide. The reaction mixture is then subjected to purification processes to obtain the final product in its pure form. The compound is often supplied as a lyophilized powder, which is reconstituted with sodium pertechnetate Tc 99m for use in diagnostic imaging .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its primary applications.

Reduction: The compound is relatively stable and does not typically undergo reduction reactions.

Substitution: Substitution reactions can occur, particularly when the compound is labeled with technetium-99m. The technetium ion forms a complex with the bisphosphonate structure.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can be used, but these reactions are not typical for this compound.

Substitution: Sodium pertechnetate Tc 99m is commonly used to label the compound for radiopharmaceutical applications.

Major Products Formed:

Aplicaciones Científicas De Investigación

Overview

Oxidronate disodium is often labeled with technetium-99m, a radioisotope used in various imaging studies. Its primary application lies in diagnosing bone diseases, including metastatic bone disease, Paget's disease, fractures, and other conditions associated with altered osteogenesis. The compound's affinity for hydroxyapatite crystals in bone makes it an effective radiopharmaceutical agent.

Scientific Research Applications

This compound has diverse applications across several fields:

-

Nuclear Medicine : As a radiopharmaceutical agent, it is crucial for skeletal imaging to diagnose conditions such as:

- Metastatic bone disease

- Paget’s disease

- Fractures

- Osteomyelitis

- Biology : It aids in studying bone metabolism and the effects of various treatments on bone density and structure.

- Chemistry : Used as a chelating agent in chemical reactions and studies involving metal ions.

- Industry : Employed in the production of radiopharmaceuticals and diagnostic agents.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid distribution to bone tissues post-injection. Key findings include:

- Approximately 40% of total radioactivity remains in the blood at 5 minutes post-injection.

- This percentage decreases to about 2.3% by 24 hours.

- The compound exhibits 20-30% protein binding after 2-3 hours.

- Primarily eliminated through renal pathways.

Case Studies

Several case studies illustrate the efficacy and safety of this compound:

- Acute Pseudogout Association : A study found a statistical association between bisphosphonate use (including oxidronate) and the incidence of acute pseudogout. Patients treated with oral bisphosphonates showed a higher incidence compared to controls, particularly among females .

- Heterotopic Ossification Prevention : In a double-blind clinical trial involving spinal cord injury patients, disodium etidronate (related to oxidronate) demonstrated effectiveness in reducing heterotopic ossification prevalence compared to placebo .

Comparative Efficacy with Similar Compounds

A comparative analysis of this compound with other bisphosphonates highlights its unique role as a diagnostic tool rather than a therapeutic agent. The following table summarizes key findings:

| Bisphosphonate | Primary Use | Efficacy | Notable Side Effects |

|---|---|---|---|

| This compound | Skeletal Imaging | High affinity for hydroxyapatite | Potential acute pseudogout |

| Alendronic Acid | Osteoporosis Treatment | Effective in reducing fracture risk | Gastrointestinal disturbances |

| Ibandronic Acid | Osteoporosis Treatment | Similar efficacy to alendronic acid | Rare cases of osteonecrosis of the jaw |

Mecanismo De Acción

The mechanism of action of oxidronate disodium involves its ability to bind to hydroxyapatite crystals in bone. When labeled with technetium-99m, the compound localizes to areas of altered osteogenesis through a process called chemisorption. This allows for the visualization of bone lesions and abnormalities during imaging procedures. The molecular targets include hydroxyapatite crystals, and the pathways involved are related to bone metabolism and turnover .

Comparación Con Compuestos Similares

Medronate disodium: Another bisphosphonate used in skeletal imaging.

Zoledronate disodium: Used in the treatment of bone diseases such as osteoporosis and Paget’s disease.

Alendronate sodium: Commonly used for the treatment of osteoporosis.

Comparison: Oxidronate disodium is unique in its primary use as a radiopharmaceutical agent for skeletal imaging. Unlike other bisphosphonates that are primarily used for therapeutic purposes, this compound’s main application is diagnostic. Its ability to form stable complexes with technetium-99m makes it particularly valuable in nuclear medicine .

Actividad Biológica

Oxidronate disodium, also known as disodium (hydroxymethylene)diphosphonate, is a bisphosphonate compound primarily utilized in nuclear medicine for skeletal imaging. Its biological activity is closely linked to its interaction with bone metabolism, specifically through its affinity for hydroxyapatite crystals. This article delves into the compound's biological mechanisms, pharmacokinetics, clinical applications, and associated case studies.

Target and Mode of Action

This compound acts primarily on hydroxyapatite crystals in bone. The mechanism of action involves chemisorption, where the compound localizes on the surface of these crystals. This interaction is crucial for its imaging capabilities in nuclear medicine, particularly when labeled with technetium-99m (99mTc) for diagnostic purposes .

Biochemical Pathways

The compound inhibits bone resorption by osteoclasts, which are cells responsible for bone breakdown. This inhibition is significant in conditions such as osteoporosis and metastatic bone disease. The biochemical properties of this compound allow it to interact with various biomolecules, enhancing its effectiveness in imaging and therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid distribution to bone tissues post-injection. Studies indicate that approximately 40% of the total radioactivity remains in the blood at 5 minutes post-injection, decreasing to 2.3% by 24 hours . The compound exhibits about 20-30% protein binding after 2-3 hours and is primarily eliminated through renal pathways .

Nuclear Medicine

This compound is predominantly used as a radiopharmaceutical agent for skeletal imaging. It aids in diagnosing conditions such as:

- Metastatic bone disease

- Paget’s disease

- Fractures

Its high affinity for bone makes it an effective agent for identifying areas of altered osteogenesis.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Acute Pseudogout Association : A study indicated a statistical association between bisphosphonate use (including oxidronate) and the incidence of acute pseudogout. Among patients treated with oral bisphosphonates, a higher incidence was observed compared to controls, particularly in females .

- Heterotopic Ossification Prevention : In a double-blind clinical trial involving spinal cord injury patients, disodium etidronate (a related bisphosphonate) demonstrated effectiveness in reducing the prevalence of heterotopic ossification compared to placebo . This suggests potential applications for oxidronate in similar contexts.

Biochemical Analysis

Research indicates that this compound can significantly affect cellular activities related to bone metabolism. Its ability to inhibit osteoclast activity not only aids in imaging but also has therapeutic implications for conditions characterized by excessive bone resorption.

Comparative Efficacy

A comparative analysis of various bisphosphonates reveals that while oxidronate has unique properties, its overall effectiveness aligns with other agents used in similar therapeutic contexts. Table 1 summarizes key findings from recent studies on bisphosphonates:

| Bisphosphonate | Primary Use | Efficacy | Notable Side Effects |

|---|---|---|---|

| This compound | Skeletal Imaging | High affinity for hydroxyapatite | Potential acute pseudogout |

| Alendronic Acid | Osteoporosis Treatment | Effective in reducing fracture risk | Gastrointestinal disturbances |

| Ibandronic Acid | Osteoporosis Treatment | Similar efficacy to alendronic acid | Rare cases of osteonecrosis of the jaw |

Análisis De Reacciones Químicas

Chelation with Divalent Cations

Oxidronate disodium exhibits strong chelating properties due to its two phosphonate groups, which can bind polyvalent cations like calcium (Ca²⁺) and technetium (Tc). This forms stable complexes critical for medical imaging and therapeutic applications .

| Reaction Type | Conditions | Application | Reference |

|---|---|---|---|

| Metal Chelation | Aqueous solution, neutral pH | Forms complexes with Ca²⁺ for bone imaging; binds Tc-99m for radiopharmaceutical use |

The bisphosphonate structure enables high-affinity coordination with metal ions via oxygen atoms in the phosphonate groups. For example, the complex with technetium-99m (⁹⁹ᵐTc) is used in skeletal scintigraphy due to its affinity for hydroxyapatite in bone tissue .

Acid-Base Reactions

As a sodium salt of oxidronic acid, this compound acts as a buffer in aqueous solutions. The phosphonate groups can undergo sequential deprotonation, depending on pH:

| Protonation State | pH Range | Dominant Species | Citation |

|---|---|---|---|

| Fully protonated | < 2 | H₄L | |

| Partially deprotonated | 4–8 | H₂L²⁻/NaH₂L⁻ | |

| Fully deprotonated | > 10 | L⁴⁻ |

Radiopharmaceutical Complexation

This compound is used to prepare ⁹⁹ᵐTc-labeled complexes for diagnostic imaging. The reaction involves reducing sodium pertechnetate (Na⁹⁹ᵐTcO₄) with stannous chloride (SnCl₂) in the presence of this compound:

| Parameter | Value | Source |

|---|---|---|

| Stability | >6 hours at room temperature | |

| Biodistribution | Rapid uptake in bone tissue | |

| Elimination | Renal excretion |

This complex localizes in areas of high osteoblastic activity, making it useful for detecting bone metastases or fractures .

Interaction with Biological Targets

This compound inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite and disrupting cellular processes. This non-enzymatic interaction is pH-dependent and occurs via adsorption to bone mineral surfaces .

Key Structural and Functional Insights

Propiedades

IUPAC Name |

disodium;hydroxy-[hydroxy-[hydroxy(oxido)phosphoryl]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6O7P2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h1-2H,(H2,3,4,5)(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKZUCSEWNITRU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Na2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15468-10-7 (Parent) | |

| Record name | Oxidronic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80931520 | |

| Record name | Disodium (hydroxymethylene)diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-61-9 | |

| Record name | Oxidronic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (hydroxymethylene)diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXIDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H852YK87WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.